(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid
CAS No.:
Cat. No.: VC13533533
Molecular Formula: C12H24N2O4
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O4 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | (3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
| Standard InChI | InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
| Standard InChI Key | CROHJZFRKSKYNH-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)N |
| SMILES | CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound’s IUPAC name, (3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, reflects its stereochemistry and functional group arrangement . The molecule features:
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A seven-carbon aliphatic chain with amino groups at positions 3 and 7.
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A tert-butoxycarbonyl (Boc) group protecting the terminal amine, enhancing stability during synthetic procedures.
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A free α-carboxylic acid group, enabling peptide bond formation .
The chiral center at position 3 confers stereochemical specificity, critical for interactions in biological systems .
Molecular Descriptors
Key computed properties include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₄ | PubChem |
| Molecular Weight | 260.33 g/mol | PubChem |
| XLogP3-AA | -1.7 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Rotatable Bonds | 9 | PubChem |
| Exact Mass | 260.1736 Da | PubChem |
The low XLogP3 value (-1.7) indicates moderate hydrophilicity, while nine rotatable bonds suggest significant conformational flexibility .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically involves multi-step sequences to ensure enantiomeric purity and functional group compatibility:
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Amino Protection: The terminal amine is protected via Boc anhydride under basic conditions, achieving >95% yield .
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Chain Elongation: A seven-carbon backbone is constructed using iterative alkylation or homologation reactions .
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Deprotection-Coupling Cycles: Strategic removal of Boc groups (e.g., using trifluoroacetic acid in dichloromethane) enables sequential peptide coupling .
VulcanChem reports optimized procedures yielding >90% purity, validated by LC-MS and NMR.
Critical Reaction Parameters
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Temperature: Boc deprotection requires acidic conditions (30% TFA in DCM) at 0–25°C .
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Solvent Systems: Polar aprotic solvents (DMF, DCM) dominate synthetic workflows .
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Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralize acids during coupling .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O, Boc) and 1640 cm⁻¹ (amide I) .
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NMR (¹H): Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 3.20–3.40 ppm (methylene adjacent to amines) .
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Mass Spectrometry: ESI-MS exhibits [M+H]⁺ at m/z 261.18, with fragmentation ions at m/z 202 (Boc loss) and 144 (backbone cleavage).
Applications in Chemical Biology
Peptide Synthesis
As a spacer molecule, the seven-carbon chain facilitates:
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Conformational flexibility in peptide-based inhibitors.
Notable examples include its use in synthesizing kinase inhibitors and protease-resistant peptidomimetics .
Drug Conjugation
The compound’s dual functionalization enables its role in antibody-drug conjugates (ADCs). For instance, it links cytotoxic payloads to monoclonal antibodies via pH-labile bonds, enhancing tumor targeting .
Comparative Analysis with Structural Analogs
vs. 7-((tert-Boc)amino)heptanoic Acid
While both share a Boc-protected amine, the positional isomerism (3-amino vs. 7-amino) leads to divergent reactivity:
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